molecular formula C17H19ClN2O2 B10962424 [4-(4-Chlorobenzyl)piperazin-1-yl](2-methylfuran-3-yl)methanone

[4-(4-Chlorobenzyl)piperazin-1-yl](2-methylfuran-3-yl)methanone

Cat. No.: B10962424
M. Wt: 318.8 g/mol
InChI Key: LXSHAKHVWNDXJJ-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a chemical compound with the molecular formula C17H16Cl3N3O It is known for its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and a furylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2-methyl-3-furylmethanone under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals .

Medicine: In medicine, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone

Uniqueness: Compared to similar compounds, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE stands out due to its specific substitution pattern and the presence of the furylmethanone moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(2-methylfuran-3-yl)methanone

InChI

InChI=1S/C17H19ClN2O2/c1-13-16(6-11-22-13)17(21)20-9-7-19(8-10-20)12-14-2-4-15(18)5-3-14/h2-6,11H,7-10,12H2,1H3

InChI Key

LXSHAKHVWNDXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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